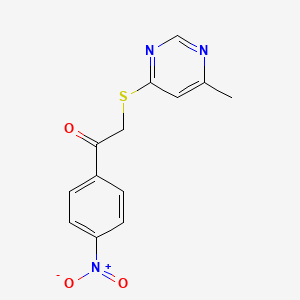![molecular formula C12H9ClF3N3O B7832369 2-[4-chloro-3-(trifluoromethyl)anilino]-6-methyl-1H-pyrimidin-4-one](/img/structure/B7832369.png)
2-[4-chloro-3-(trifluoromethyl)anilino]-6-methyl-1H-pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-chloro-3-(trifluoromethyl)anilino]-6-methyl-1H-pyrimidin-4-one is a chemical compound listed in the PubChem database. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. The compound’s structure and characteristics make it a subject of interest for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-chloro-3-(trifluoromethyl)anilino]-6-methyl-1H-pyrimidin-4-one involves specific reaction conditions and reagents. The preparation methods typically include the use of organic solvents and catalysts to facilitate the reaction. The synthetic routes are designed to ensure high yield and purity of the compound. Detailed procedures and conditions are often documented in scientific literature and patents.
Industrial Production Methods: Industrial production of this compound requires large-scale synthesis techniques. These methods are optimized for efficiency and cost-effectiveness. The production process involves stringent quality control measures to ensure the consistency and quality of the final product. Industrial methods may also include the use of advanced technologies such as continuous flow reactors and automated systems.
Chemical Reactions Analysis
Types of Reactions: 2-[4-chloro-3-(trifluoromethyl)anilino]-6-methyl-1H-pyrimidin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: The common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products are often characterized using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Scientific Research Applications
2-[4-chloro-3-(trifluoromethyl)anilino]-6-methyl-1H-pyrimidin-4-one has a wide range of scientific research applications. In chemistry, it is used as a reagent for various synthetic transformations. In biology, it is studied for its potential effects on cellular processes and pathways. In medicine, this compound is investigated for its therapeutic potential in treating various diseases. In industry, it is utilized in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of 2-[4-chloro-3-(trifluoromethyl)anilino]-6-methyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. The detailed mechanism of action is often elucidated through biochemical and molecular biology studies.
Conclusion
This compound is a versatile compound with significant importance in various scientific and industrial fields Its unique properties and reactivity make it a valuable subject of research and application
Properties
IUPAC Name |
2-[4-chloro-3-(trifluoromethyl)anilino]-6-methyl-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClF3N3O/c1-6-4-10(20)19-11(17-6)18-7-2-3-9(13)8(5-7)12(14,15)16/h2-5H,1H3,(H2,17,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTEBRQMAJRDDRM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N=C(N1)NC2=CC(=C(C=C2)Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)N=C(N1)NC2=CC(=C(C=C2)Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClF3N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(2,6-DIMETHYLPYRIMIDIN-4-YL)SULFANYL]-1-[4-(PROPAN-2-YL)PHENYL]ETHAN-1-ONE](/img/structure/B7832316.png)
![N-[4-[2-(6-methylpyrimidin-4-yl)sulfanylacetyl]phenyl]acetamide](/img/structure/B7832317.png)
![N-{4-[2-({2-METHYL-5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-YL}SULFANYL)ACETYL]PHENYL}ACETAMIDE](/img/structure/B7832325.png)
![1-{[1,1'-BIPHENYL]-4-YL}-2-[(2,6-DIMETHYLPYRIMIDIN-4-YL)SULFANYL]ETHAN-1-ONE](/img/structure/B7832328.png)

![2-[(2,6-DIMETHYLPYRIMIDIN-4-YL)SULFANYL]-1-(1H-INDOL-3-YL)ETHAN-1-ONE](/img/structure/B7832344.png)
![N-(5-chloro-2-hydroxyphenyl)-2-[(4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-2-yl)sulfanyl]acetamide](/img/structure/B7832362.png)
![2-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B7832367.png)
![N-(3-ACETYLPHENYL)-2-[2-METHYL-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]ACETAMIDE](/img/structure/B7832368.png)
![N-(4-acetylphenyl)-2-[(4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-2-yl)sulfanyl]acetamide](/img/structure/B7832378.png)
